
ピルマグレル
概要
説明
ピルマグレルは、強力なトロンボキサン合成酵素阻害剤です。 これは、血小板凝集と血管収縮に関与する化合物であるトロンボキサンの合成を阻害する能力により、主に科学研究で使用されています . これにより、ピルマグレルは心血管疾患と血栓症の研究において貴重なツールとなっています .
科学的研究の応用
Acute Coronary Syndrome (ACS)
Pirmagrel has been evaluated in patients with acute coronary syndrome undergoing percutaneous coronary intervention (PCI). Clinical trials have demonstrated its effectiveness in reducing ischemic events such as myocardial infarction and stent thrombosis.
- Efficacy : In a study involving over 13,000 patients, Pirmagrel showed a significant reduction in major cardiovascular events compared to clopidogrel, with a hazard ratio of 0.81 for death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke .
- Safety : While effective, Pirmagrel is associated with an increased risk of major bleeding events. In the same study, major bleeding occurred in 2.4% of patients treated with Pirmagrel compared to 1.8% with clopidogrel .
Thrombotic Stroke
Recent investigations have explored the use of Pirmagrel in patients with thrombotic strokes. The PRASTRO-III study highlighted its potential benefits in reducing the recurrence of stroke compared to traditional therapies .
- Study Design : This double-blind study involved 234 patients with thrombotic stroke and assessed the efficacy of Pirmagrel against clopidogrel.
- Findings : Results indicated a favorable safety profile and a significant reduction in recurrent stroke rates among those treated with Pirmagrel .
Prasugrel vs. Clopidogrel
Numerous studies have compared Pirmagrel (as prasugrel) against clopidogrel, revealing insights into its clinical performance:
Case Studies and Real-World Evidence
Real-world studies further support the clinical findings from randomized controlled trials:
- A database analysis involving 17,642 patients confirmed that Pirmagrel effectively reduced serious cardiovascular events when compared to Ticagrelor in routine clinical practice .
- Another study focused on diabetic patients undergoing PCI indicated that both prasugrel and clopidogrel had comparable safety profiles but highlighted prasugrel's superior efficacy in reducing ischemic outcomes .
作用機序
ピルマグレルは、プロスタグランジンH2からトロンボキサンA2の生成を担う酵素であるトロンボキサン合成酵素を選択的に阻害することによってその効果を発揮します . この阻害により、トロンボキサンA2のレベルが低下し、血小板凝集と血管収縮が抑制されます。 関与する分子標的には、トロンボキサン合成酵素とトロンボキサンA2受容体があります .
類似の化合物との比較
ピルマグレルは、トロンボキサン合成酵素の選択的阻害においてユニークです。類似の化合物には、次のようなものがあります。
プラザグレレル: 血小板上のP2Y12型アデノシン二リン酸受容体に不可逆的に結合することにより、血小板活性化と凝集を阻害するチエノピリジン誘導体です.
ピルマグレルのユニークさは、他の化合物が主にアデノシン二リン酸受容体を標的とするのに対し、トロンボキサン合成酵素を特異的に阻害することです。
生化学分析
Biochemical Properties
Pirmagrel plays a significant role in biochemical reactions by inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, Pirmagrel effectively reduces the levels of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction . Pirmagrel interacts with thromboxane synthetase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .
Cellular Effects
Pirmagrel has been shown to influence various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, Pirmagrel reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction . This effect is crucial in preventing thrombotic events and improving blood flow. Additionally, Pirmagrel has been observed to modulate cell signaling pathways involved in inflammation and coagulation, further contributing to its antithrombotic effects .
Molecular Mechanism
At the molecular level, Pirmagrel exerts its effects by binding to the active site of thromboxane synthetase, thereby inhibiting its activity. This binding prevents the conversion of prostaglandin H2 to thromboxane A2, leading to a reduction in thromboxane A2 levels . The inhibition of thromboxane synthetase by Pirmagrel is competitive, meaning that it competes with prostaglandin H2 for binding to the enzyme’s active site . This competitive inhibition results in a decrease in thromboxane A2 production, which in turn reduces platelet aggregation and vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pirmagrel have been observed to change over time. Studies have shown that Pirmagrel is rapidly eliminated from the plasma, with a distribution half-life of approximately 6.7 minutes and a terminal half-life of 73 minutes . Despite its rapid elimination, Pirmagrel causes a sustained suppression of thromboxane B2 levels, a stable metabolite of thromboxane A2, during continuous infusion . This sustained suppression indicates that Pirmagrel remains effective in inhibiting thromboxane synthetase over an extended period, even as its plasma levels decrease .
Dosage Effects in Animal Models
In animal models, the effects of Pirmagrel vary with different dosages. Studies have shown that lower doses of Pirmagrel effectively reduce thromboxane A2 production without causing significant adverse effects . Higher doses of Pirmagrel can lead to toxic effects, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing the dosage of Pirmagrel to achieve the desired therapeutic effects while minimizing potential adverse effects .
Metabolic Pathways
Pirmagrel is involved in metabolic pathways related to the inhibition of thromboxane synthetase. It interacts with enzymes such as thromboxane synthetase and prostaglandin H2, leading to a reduction in thromboxane A2 production . This interaction affects the metabolic flux of arachidonic acid, a precursor of prostaglandin H2, and ultimately reduces the levels of thromboxane A2 and its metabolites .
Transport and Distribution
Pirmagrel is transported and distributed within cells and tissues through the bloodstream. It reaches a steady-state plasma level rapidly and is distributed throughout the body with a distribution half-life of 6.7 minutes . The compound is then eliminated from the plasma with a terminal half-life of 73 minutes . Pirmagrel’s distribution and transport are crucial for its effectiveness in inhibiting thromboxane synthetase and reducing thromboxane A2 levels .
Subcellular Localization
The subcellular localization of Pirmagrel is primarily within the cytoplasm, where it interacts with thromboxane synthetase . This interaction occurs in the cytosol, where thromboxane synthetase is located, allowing Pirmagrel to effectively inhibit the enzyme’s activity . The localization of Pirmagrel within the cytoplasm is essential for its role in reducing thromboxane A2 production and its subsequent effects on platelet aggregation and vasoconstriction .
準備方法
ピルマグレルの合成は、母液の調製から始まるいくつかのステップを伴います。 通常、化合物の2 mgを50 μLのジメチルスルホキシド(DMSO)に溶解して、40 mg/mLの濃度を得ます . 産業生産の合成経路と反応条件は広く文書化されていませんが、この化合物はさまざまなサプライヤーから研究目的で購入できます .
化学反応の分析
ピルマグレルは、次のようないくつかのタイプの化学反応を起こします。
酸化: ピルマグレルは、酸化されてさまざまな代謝産物を形成する可能性があります。
還元: この化合物は、特定の条件下で還元され、異なる生成物を生成する可能性があります。
置換: ピルマグレルは、特に官能基に関与する置換反応を受ける可能性があります。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
ピルマグレルには、次のような科学研究への応用がいくつかあります。
化学: トロンボキサン合成の阻害を研究するためのツールとして使用されます。
生物学: さまざまな生物学的プロセスにおけるトロンボキサンの役割を理解するのに役立ちます。
医学: 心血管疾患と血栓症の治療における可能性について調査されています。
類似化合物との比較
Pirmagrel is unique in its selective inhibition of thromboxane synthase. Similar compounds include:
Prasugrel: A thienopyridine derivative that inhibits platelet activation and aggregation by irreversibly binding to P2Y12 type adenosine diphosphate receptors on platelets.
Clopidogrel: Another thienopyridine that also inhibits platelet aggregation by blocking P2Y12 receptors.
Ticlopidine: Similar to Prasugrel and Clopidogrel, it inhibits platelet aggregation but has a different safety profile.
Pirmagrel’s uniqueness lies in its specific inhibition of thromboxane synthase, whereas the other compounds primarily target adenosine diphosphate receptors.
生物活性
Pirmagrel is a thienopyridine derivative and an antiplatelet agent that functions primarily through the inhibition of platelet aggregation. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Pirmagrel acts as a prodrug, requiring metabolic activation to exert its effects. The active metabolite of Pirmagrel inhibits the P2Y12 receptor on platelets, leading to a reduction in adenosine diphosphate (ADP)-induced platelet aggregation. This inhibition is crucial for preventing thrombus formation in various cardiovascular conditions.
Pharmacological Profile
The pharmacological profile of Pirmagrel has been compared with other antiplatelet agents such as prasugrel and ticagrelor. Notably, Pirmagrel has demonstrated a significant ability to inhibit thromboxane A2 (TXA2) synthesis, achieving reductions of 75% to 80% without adversely affecting prostacyclin levels, which are important for vascular health .
Table 1: Comparative Pharmacological Activity
Agent | Mechanism | TXA2 Inhibition | Prostacyclin Effect |
---|---|---|---|
Pirmagrel | P2Y12 receptor antagonist | 75-80% | No significant effect |
Prasugrel | P2Y12 receptor antagonist | Not specified | Variable |
Ticagrelor | P2Y12 receptor antagonist | Not specified | Variable |
In Vitro and In Vivo Studies
Research indicates that Pirmagrel exhibits potent antiplatelet activity in both in vitro and in vivo settings. For instance, studies have shown that Pirmagrel effectively reduces platelet aggregation in response to ADP stimulation. The concentration-dependent inhibition indicates its potential efficacy in clinical settings.
Case Study: Clinical Efficacy
A clinical study compared the effects of Pirmagrel with those of ticagrelor and prasugrel among patients with acute coronary syndromes. The primary endpoint was the reduction in residual platelet reactivity measured by Platelet Reactivity Units (PRU). Results indicated that patients treated with Pirmagrel had comparable outcomes to those receiving prasugrel and ticagrelor, suggesting its non-inferiority as an antiplatelet agent .
Safety Profile
The safety profile of Pirmagrel has been evaluated in various clinical trials. Adverse effects primarily include bleeding risks, similar to those observed with other antiplatelet therapies. However, its selective inhibition of TXA2 synthesis may offer a more favorable safety margin compared to non-selective agents.
特性
IUPAC Name |
6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOFTJHFFTNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234982 | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85691-74-3 | |
Record name | Pirmagrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRMAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pirmagrel?
A1: Pirmagrel functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, Pirmagrel tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.
Q2: How does Pirmagrel's activity in pre-eclampsia differ from its effects in normal physiological conditions?
A2: Research suggests that Pirmagrel can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. Pirmagrel, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.
Q3: Does Pirmagrel directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?
A3: While Pirmagrel primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to Pirmagrel's overall efficacy in inhibiting thromboxane A2-mediated effects.
Q4: Has Pirmagrel demonstrated efficacy in animal models of disease?
A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown Pirmagrel's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.
Q5: Are there specific analytical methods used to study Pirmagrel?
A5: While the provided research abstracts don't delve into specific analytical techniques for Pirmagrel, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。